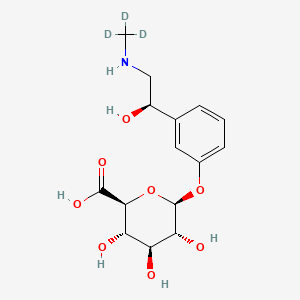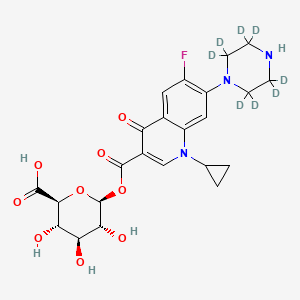
Ciprofloxacin beta-D-glucuronide-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ciprofloxacin is a second-generation fluoroquinolone antibiotic widely used to treat various bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. Ciprofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. This compound is commonly prescribed for infections such as urinary tract infections, respiratory tract infections, skin infections, and gastrointestinal infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin involves multiple steps. One common method starts with the reaction of ethyl piperazine-1-carboxylate with a bromoquinoline derivative to yield a cyclopropylquinoline ester. This ester is then hydrolyzed and cyclized to form ciprofloxacin .
Industrial Production Methods: In industrial settings, ciprofloxacin is produced through a series of chemical reactions involving the use of various reagents and catalysts. The process typically includes steps such as esterification, cyclization, and purification to obtain the final product in high purity .
化学反応の分析
Types of Reactions: Ciprofloxacin undergoes several types of chemical reactions, including:
Oxidation: Ciprofloxacin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in ciprofloxacin, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various alkylating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various ciprofloxacin derivatives, which may exhibit different pharmacological properties and potential therapeutic applications .
科学的研究の応用
Ciprofloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel fluoroquinolone derivatives with enhanced antibacterial activity.
Biology: Studied for its effects on bacterial DNA replication and cell division, providing insights into bacterial resistance mechanisms.
Medicine: Extensively used in clinical settings to treat bacterial infections, and its derivatives are being explored for potential use in treating multidrug-resistant bacterial strains.
Industry: Employed in the development of new antimicrobial agents and in the formulation of pharmaceutical products
作用機序
Ciprofloxacin exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, ciprofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately causing bacterial cell death .
類似化合物との比較
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A newer fluoroquinolone with a broader spectrum of activity and improved efficacy against certain bacterial strains.
Ofloxacin: Similar to ciprofloxacin but with a different chemical structure and spectrum of activity
Uniqueness of Ciprofloxacin: Ciprofloxacin is unique due to its high potency, broad spectrum of activity, and relatively low resistance rates compared to other antibiotics. It is also available in various formulations, including oral, intravenous, and topical, making it versatile for different clinical applications .
特性
分子式 |
C23H26FN3O9 |
|---|---|
分子量 |
515.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1/i3D2,4D2,5D2,6D2 |
InChIキー |
KHGHUQNIHVSBBO-UYYYRKNJSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5CC5)F)([2H])[2H])[2H] |
正規SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


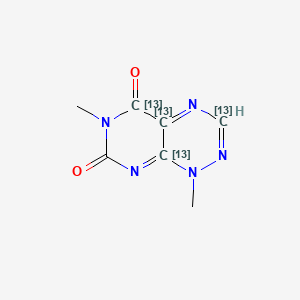

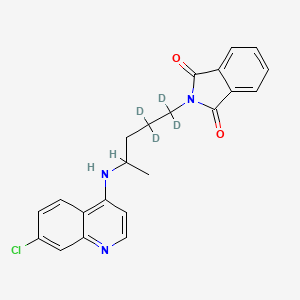
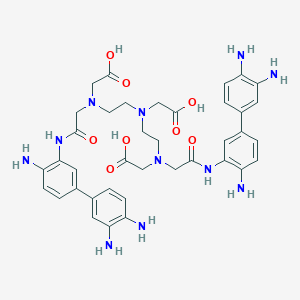

![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)
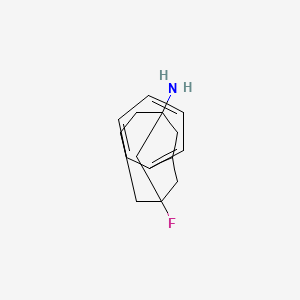
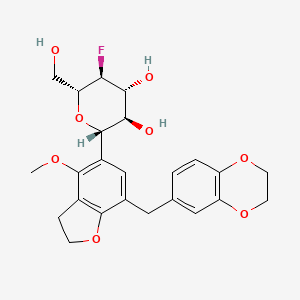
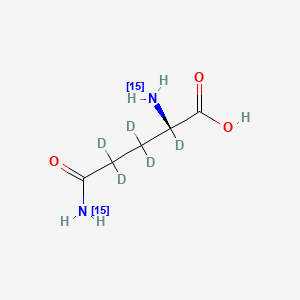
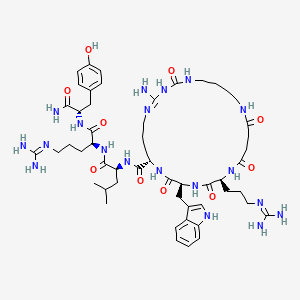
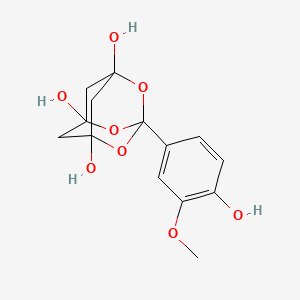
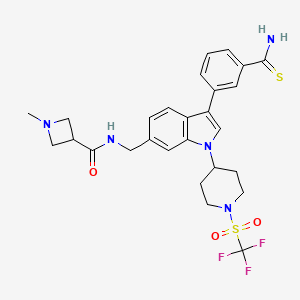
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
